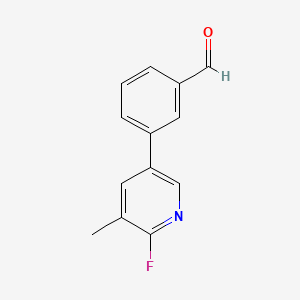
Sodium 6-amino-9-(2-carboxy-4-((5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentyl)carbamoyl)phenyl)-3-iminio-3H-xanthene-4,5-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE is a complex organic compound known for its applications in various scientific fields. This compound is a xanthene dye, often used as a fluorescent probe in biological samples due to its high photostability and fluorescence properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE involves multiple stepsThe final steps involve the attachment of the carboxy and pentylcarbamoyl groups under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pH, and reaction time to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The amino and sulfonate groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy for labeling cells and tissues.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the manufacturing of fluorescent dyes and pigments.
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescence properties. When exposed to light of a specific wavelength, it emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved include interactions with cellular components, enabling visualization of biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescence properties but lower photostability.
Rhodamine B: A related compound with different spectral properties and applications.
Alexa Fluor dyes: A series of dyes with varying fluorescence characteristics and applications.
Uniqueness
3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE is unique due to its high photostability and specific fluorescence properties, making it more suitable for long-term imaging applications compared to other dyes .
Propiedades
Fórmula molecular |
C30H25N4NaO12S2 |
|---|---|
Peso molecular |
720.7 g/mol |
Nombre IUPAC |
sodium;3-amino-6-azaniumylidene-9-[2-carboxy-4-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]phenyl]xanthene-4,5-disulfonate |
InChI |
InChI=1S/C30H26N4O12S2.Na/c31-20-8-6-17-24(18-7-9-21(32)28(48(43,44)45)26(18)46-25(17)27(20)47(40,41)42)16-5-4-15(14-19(16)30(38)39)29(37)33-12-2-1-3-13-34-22(35)10-11-23(34)36;/h4-11,14,31H,1-3,12-13,32H2,(H,33,37)(H,38,39)(H,40,41,42)(H,43,44,45);/q;+1/p-1 |
Clave InChI |
WLQJJVVOQFUJNG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)O)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid](/img/structure/B14018622.png)



![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)


![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)


![3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14018669.png)


